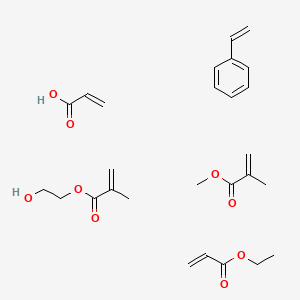
Ethyl prop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;prop-2-enoic acid;styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, polymer with ethenylbenzene, ethyl 2-propenoate, methyl 2-methyl-2-propenoate and 2-propenoic acid is a complex polymer known for its versatile applications in various industries. This compound is a copolymer formed from multiple monomers, each contributing unique properties to the final material. It is widely used in coatings, adhesives, and various other applications due to its excellent mechanical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of its constituent monomers: 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, ethenylbenzene, ethyl 2-propenoate, methyl 2-methyl-2-propenoate, and 2-propenoic acid. The polymerization process typically employs free radical initiators under controlled temperature and pressure conditions to ensure the desired molecular weight and polymer structure.
Industrial Production Methods
Industrial production of this polymer is carried out in large-scale reactors where the monomers are mixed in specific ratios. The reaction is initiated by adding a free radical initiator, and the mixture is maintained at a controlled temperature to facilitate polymerization. The resulting polymer is then purified and processed into various forms, such as powders, granules, or films, depending on the intended application.
Chemical Reactions Analysis
Types of Reactions
This polymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to changes in its physical and chemical properties.
Reduction: Reduction reactions can modify the polymer’s functional groups, affecting its reactivity and compatibility with other materials.
Substitution: Substitution reactions can introduce new functional groups into the polymer, enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired modifications.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce functional groups like hydroxyl or amino groups.
Scientific Research Applications
This polymer has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex polymers and materials with tailored properties.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of hydrogels and other materials for tissue engineering and regenerative medicine.
Industry: Applied in coatings, adhesives, and sealants due to its excellent mechanical strength and chemical resistance.
Mechanism of Action
The mechanism by which this polymer exerts its effects involves interactions at the molecular level. The polymer’s functional groups can interact with various molecular targets, such as proteins or other polymers, through hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the polymer’s physical properties, such as its elasticity, adhesion, and biocompatibility.
Comparison with Similar Compounds
Similar Compounds
Poly(methyl 2-methylpropenoate): Known for its transparency and resistance to UV light, commonly used in optical applications.
Polyacrylic acid: Used in superabsorbent materials and as a thickening agent in various formulations.
Poly(ethyl 2-propenoate): Employed in coatings and adhesives due to its excellent adhesion properties.
Uniqueness
The uniqueness of 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, polymer with ethenylbenzene, ethyl 2-propenoate, methyl 2-methyl-2-propenoate and 2-propenoic acid lies in its combination of monomers, which imparts a balance of mechanical strength, chemical resistance, and versatility. This makes it suitable for a wide range of applications, from industrial coatings to biomedical devices.
Properties
CAS No. |
52030-79-2 |
|---|---|
Molecular Formula |
C27H38O9 |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
ethyl prop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;prop-2-enoic acid;styrene |
InChI |
InChI=1S/C8H8.C6H10O3.2C5H8O2.C3H4O2/c1-2-8-6-4-3-5-7-8;1-5(2)6(8)9-4-3-7;1-4(2)5(6)7-3;1-3-5(6)7-4-2;1-2-3(4)5/h2-7H,1H2;7H,1,3-4H2,2H3;1H2,2-3H3;3H,1,4H2,2H3;2H,1H2,(H,4,5) |
InChI Key |
WQAUWEJLOKDEBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C.CC(=C)C(=O)OC.CC(=C)C(=O)OCCO.C=CC1=CC=CC=C1.C=CC(=O)O |
Related CAS |
52030-79-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















